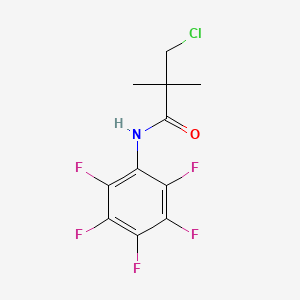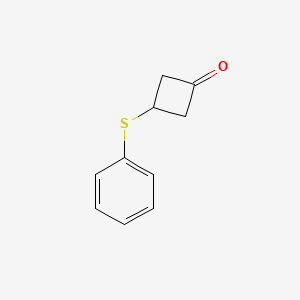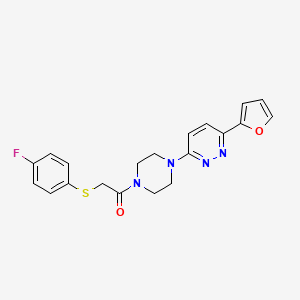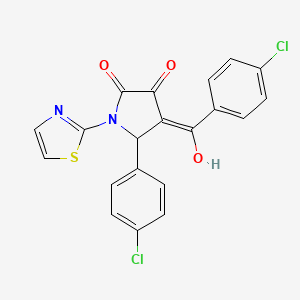
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Research
This compound has shown potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. Studies have indicated that derivatives of quinazoline-2,4-dione can interfere with cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for developing new anticancer drugs .
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives possess significant antimicrobial properties. This compound, in particular, has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a valuable candidate for developing new antibiotics and antifungal agents .
Enzyme Inhibition
The structure of this compound allows it to act as an inhibitor for certain enzymes. For instance, it has been studied for its potential to inhibit acetohydroxyacid synthase and epidermal growth factor receptor (EGFR) kinases. These enzymes are critical in various biological processes, and their inhibition can be beneficial in treating diseases like cancer and bacterial infections .
Neuroprotective Agents
Quinazoline derivatives have been explored for their neuroprotective properties. This compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This application is crucial for developing treatments that can slow down or prevent the progression of these diseases .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in various studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for developing new anti-inflammatory drugs that can treat conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
This compound has also been studied for its antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and cancer. Its antioxidant activity makes it a valuable compound for developing supplements or drugs aimed at reducing oxidative damage in the body .
These applications highlight the versatility and potential of “1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione” in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with an oxadiazole derivative that contains a benzyl ether group and a pentyl group. The reaction is carried out using a suitable coupling agent to form the desired product.", "Starting Materials": [ "3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid", "3-pentylquinazoline-2,4(1H,3H)-dione", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "The 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid is activated using a coupling agent such as EDC, HATU, or DIC.", "The activated oxadiazole derivative is then reacted with 3-pentylquinazoline-2,4(1H,3H)-dione in the presence of a suitable base (e.g. DIPEA, TEA) to form the desired product.", "The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
1359051-24-3 |
Nombre del producto |
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C29H28N4O4 |
Peso molecular |
496.567 |
Nombre IUPAC |
3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C29H28N4O4/c1-2-3-9-18-32-28(34)24-12-7-8-13-25(24)33(29(32)35)19-26-30-27(31-37-26)22-14-16-23(17-15-22)36-20-21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18-20H2,1H3 |
Clave InChI |
CESYJMMBEMZTPZ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843266.png)

![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)



![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)


![[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B2843283.png)
![5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2843284.png)
